Fmoc-Tyr(3-Methoxy)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOFAFWPOOZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Tyr 3 Methoxy Oh and Analogs
Preparation of Fmoc-Tyr(3-Methoxy)-OH
The synthesis of this compound is a multi-step process that begins with the preparation of the core amino acid, 3-Methoxy-L-tyrosine, followed by the protection of its α-amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety.
Precursor Synthesis and Functionalization of the Tyrosine Side Chain
The key precursor for the target molecule is 3-Methoxy-L-tyrosine, also known as 3-O-Methyldopa. In biological systems, this compound is a major metabolite of L-DOPA, formed through enzymatic O-methylation by catechol-O-methyltransferase (COMT). wikipedia.orgchemicalbook.com
For chemical synthesis, a common strategy involves the selective methylation of a suitably protected L-DOPA derivative. The primary challenge lies in differentiating between the two hydroxyl groups of the catechol ring. A typical synthetic route would proceed as follows:
Orthogonal Protection of L-DOPA : The synthesis begins with L-DOPA, where the α-amino and carboxylic acid functionalities are first protected. For example, the amino group can be protected with a benzyloxycarbonyl (Cbz) group and the carboxyl group as a methyl or benzyl (B1604629) ester.
Selective Protection of the 4-OH Group : The hydroxyl group at the 4-position is more acidic and sterically accessible than the 3-OH group. It can be selectively protected, for instance, as a benzyl ether.
Methylation of the 3-OH Group : With the 4-OH group blocked, the remaining hydroxyl group at the 3-position can be methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base. researchgate.net
Deprotection : Finally, the protecting groups on the 4-OH position, the α-amino group, and the carboxylic acid are removed, typically through catalytic hydrogenation to cleave the benzyl and Cbz groups, followed by ester hydrolysis to yield 3-Methoxy-L-tyrosine.
This functionalization of the tyrosine side chain from a DOPA precursor is a critical step that installs the key methoxy (B1213986) feature of the final compound.
Introduction of the Fmoc Protecting Group
Once 3-Methoxy-L-tyrosine is obtained, the acid- and metal-stable but base-labile Fmoc group is introduced to protect the α-amino functionality, rendering the amino acid suitable for Fmoc-based SPPS. This is a standard procedure in peptide chemistry. researchgate.net
A common and efficient method involves the reaction of the free amino acid with an Fmoc-donating reagent under basic aqueous conditions. rsc.org
Reagents : The reaction typically employs 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). rsc.orgtandfonline.com
Conditions : 3-Methoxy-L-tyrosine is dissolved in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, often mixed with an organic cosolvent like dioxane or acetone. The Fmoc reagent, dissolved in an organic solvent, is then added portion-wise to the stirring amino acid solution.
Workup : The reaction is maintained at room temperature until completion. Upon completion, the mixture is typically acidified, causing the N-protected this compound to precipitate. The crude product is then collected by filtration and can be purified by recrystallization. rsc.org
This procedure yields the final building block, ready for incorporation into peptide sequences.
Orthogonal Protecting Group Strategies for Side Chain Methoxy Group
In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. acs.org For standard tyrosine, the phenolic hydroxyl group is reactive and typically requires protection during SPPS to prevent side reactions. Common protecting groups for the tyrosine hydroxyl include the acid-labile tert-butyl (tBu) ether.
However, in the case of this compound, the side chain functionality is a methyl ether. The methoxy group is a robust and chemically stable ether linkage that is not susceptible to cleavage under the standard conditions of Fmoc-based SPPS. acs.org
Stability to Base : The methoxy group is completely stable to the mild basic conditions (typically 20% piperidine (B6355638) in DMF) used for the repeated removal of the Nα-Fmoc group during chain elongation.
Stability to Acid : It is also stable to the strong acidic conditions (e.g., 95% trifluoroacetic acid, TFA) used in the final step to cleave the completed peptide from the resin and remove other acid-labile side-chain protecting groups (like Boc, tBu, and Trt). acs.org
Therefore, the "protecting group strategy" for the methoxy group is its inherent stability. It does not require an external protecting group, simplifying the synthesis of peptides containing this modified residue. This contrasts with other modifications, such as sulfation, where the modifying group itself often requires protection. nih.gov
Synthesis of Related 3-Substituted Tyrosine Derivatives
The tyrosine ring is a versatile scaffold for introducing various functional groups at the 3-position, leading to analogs with unique properties for studying biological processes or creating novel peptide therapeutics.
Phosphorylated Tyrosine Analogs (e.g., Fmoc-Tyr(PO₃H₂)-OH)
Tyrosine phosphorylation is a critical post-translational modification in cell signaling. The synthesis of phosphopeptides for research relies on Fmoc-protected phosphotyrosine (pTyr) derivatives. The simplest building block is Fmoc-Tyr(PO₃H₂)-OH . While it is cost-effective and does not require a final deprotection step for the phosphate (B84403) group, its use presents several challenges in SPPS:
Sluggish Coupling : The free phosphate group can interfere with the activation and coupling reactions, often requiring extended coupling times and the use of potent activating reagents like HATU.
Pyrophosphate Formation : Intramolecular or intermolecular side reactions can occur, particularly in sequences with adjacent pTyr residues, leading to the formation of pyrophosphate linkages.
Poor Solubility : The charged nature of the side chain can reduce the solubility of the building block in standard SPPS solvents.
To overcome these issues, derivatives with protected phosphate groups have been developed. These offer improved handling and coupling efficiency, although they require an additional deprotection step.
| Derivative | Phosphate Protection | Key Advantages | Key Disadvantages | Deprotection Condition |
|---|---|---|---|---|
| Fmoc-Tyr(PO₃H₂)-OH | None | Cost-effective; no final deprotection needed. | Slow coupling; risk of pyrophosphate formation; poor solubility. | N/A |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Improved coupling efficiency over unprotected version. | Still has a free acidic proton; can form salts with piperidine. | Standard TFA cleavage or catalytic hydrogenation. |
| Fmoc-Tyr(PO(NMe₂)₂)OH | Bis(dimethylamide) | Excellent solubility; eliminates pyrophosphate formation; compatible with standard coupling reagents. | Requires a specific acid-catalyzed hydrolysis step for deprotection. | Acid-catalyzed hydrolysis after TFA cleavage. |
Halogenated Tyrosine Analogs (e.g., Fmoc-3,5-dibromo-Tyr-OH, Fmoc-Tyr(3-F,tBu)-OH)
Halogenation of the tyrosine ring is used to probe electronic interactions, enhance binding affinity, or serve as a handle for further chemical modifications like cross-coupling reactions. The synthesis of these analogs typically involves the direct electrophilic halogenation of a protected tyrosine derivative.
Fluorinated Analogs : Fluorine is a common substituent due to its small size and high electronegativity. The synthesis of Fmoc-Tyr(3-F,tBu)-OH involves the fluorination of Fmoc-Tyr(tBu)-OH. Reagents like N-fluorobenzenesulfonimide (NFSI) can be used for electrophilic fluorination. The tert-butyl ether on the hydroxyl group serves as a protecting group during this step and subsequent peptide synthesis. nih.gov A fully protected 3,5-difluorotyrosine (B1604624) derivative, Fmoc-F₂Y(tBu)-OH, has also been prepared via a chemo-enzymatic process. nih.gov
Brominated Analogs : Bromination occurs readily on the activated tyrosine ring. Fmoc-3,5-dibromo-Tyr-OH can be synthesized by treating Fmoc-Tyr-OH with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent. The reaction proceeds quickly to give the dibrominated product due to the strong activating effect of the hydroxyl group.
Iodinated Analogs : Iodination can be achieved using various iodine-based reagents. For instance, Fmoc-3-iodo-Tyr(tBu)-OH has been synthesized from Fmoc-Tyr(tBu)-OH using iodine in the presence of silver sulfate (Ag₂SO₄) or by using bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄). The choice of reagent and conditions can influence the selectivity between mono- and di-iodination.
| Derivative | Halogenation Method | Precursor | Key Features |
|---|---|---|---|
| Fmoc-Tyr(3-F,tBu)-OH | Electrophilic Fluorination (e.g., NFSI) | Fmoc-Tyr(tBu)-OH | Minimal steric perturbation; alters pKa of hydroxyl group. |
| Fmoc-3,5-dibromo-Tyr-OH | Electrophilic Bromination (e.g., NBS) | Fmoc-Tyr-OH | Increases hydrophobicity; can enhance receptor binding. |
| Fmoc-3-iodo-Tyr(tBu)-OH | Electrophilic Iodination (e.g., I₂/Ag₂SO₄) | Fmoc-Tyr(tBu)-OH | Provides a handle for Suzuki-Miyaura cross-coupling reactions. |
Sulfated Tyrosine Analogs (e.g., Fmoc-Tyr(SO₃nP)-OH)
Tyrosine O-sulfation is a significant post-translational modification that influences protein-protein interactions. The synthesis of peptides containing sulfotyrosine (sTyr) is challenging due to the acid-lability of the sulfate ester. To overcome this, strategies involving the protection of the sulfate group have been developed for Fmoc-based solid-phase peptide synthesis (SPPS).
An alternative to the nP group is the dichlorovinyl (DCV) group. This protecting group, however, is not entirely stable to piperidine, necessitating the use of a more hindered base for Fmoc deprotection. Its removal is typically achieved through hydrogenolysis nih.gov.
A more recent and efficient approach involves the one-step synthesis of Fmoc-fluorosulfated tyrosine (Fmoc-Tyr(OSO₂F)-OH) . This intermediate is prepared in high yield (96%) by reacting Fmoc-Tyr-OH with sulfuryl fluoride (B91410) gas nih.gov. The resulting building block is then incorporated into the peptide chain using standard SPPS. The fluorosulfate (B1228806) group is stable during the synthesis and cleavage. The final conversion to the sulfated tyrosine is achieved post-cleavage by treatment with basic ethylene (B1197577) glycol, which acts as both a solvent and a reactant nih.gov.
| Protecting Group Strategy | Building Block | Key Advantages | Deprotection/Conversion Conditions | Reported Yield |
|---|---|---|---|---|
| Neopentyl (nP) | Fmoc-Tyr(SO₃nP)-OH | Stable to piperidine and TFA; good solubility. nih.gov | 1-2 M Ammonium Acetate, 37°C, 6-12h or Sodium Azide. nih.gov | 66% (4-step synthesis for building block). nih.gov |
| Dichlorovinyl (DCV) | Fmoc-Tyr(SO₃DCV)-OH | Stable to TFA. | Hydrogenolysis (e.g., Pd/C, H₂). nih.gov | N/A |
| Fluorosulfate | Fmoc-Tyr(OSO₂F)-OH | One-step synthesis of building block; stable intermediate. nih.gov | Basic ethylene glycol post-cleavage. nih.gov | 96% (for building block synthesis). nih.gov |
Other Aromatic Ring Modified Tyrosine Derivatives (e.g., Fmoc-Tyr(3-NO₂)-OH, Fmoc-Tyr(3-SCF₃)-OH)
Modifications to the aromatic ring of tyrosine introduce unique chemical properties useful for studying protein structure and function.
Fmoc-Tyr(3-NO₂)-OH , or Fmoc-3-nitro-L-tyrosine, is a valuable building block for incorporating a nitro group onto the tyrosine side chain. The presence of the nitro group lowers the pKa of the phenolic hydroxyl group from approximately 10 to 7, causing it to be partially ionized at physiological pH doi.org. This modification can be used to probe electrostatic interactions or serve as a precursor for further chemical modifications. The synthesis of peptides containing 3-nitrotyrosine (B3424624) is typically carried out using standard Fmoc-SPPS protocols with the pre-synthesized Fmoc-Tyr(3-NO₂)-OH building block doi.orgnih.gov. For SPPS, it is sometimes necessary to protect the phenolic hydroxyl group of the nitrotyrosine residue, for instance, with a t-butyldimethylsilyl (TBDMS) group, to prevent side reactions during peptide assembly doi.org.
Fmoc-Tyr(3-SCF₃)-OH is a derivative that introduces the highly lipophilic trifluoromethylthio (SCF₃) group onto the aromatic ring. This modification significantly increases the hydrophobicity of the amino acid residue. A recently developed synthetic method allows for the gram-scale synthesis of Fmoc-protected trifluoromethylthiolated tyrosine. The synthesis involves the electrophilic trifluoromethylthiolation of Fmoc-Tyr-OH or its methyl ester derivative acs.orgchemimpex.com. The reaction is carried out using an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid, such as trifluoromethanesulfonic acid (TfOH) acs.org. For the synthesis of Fmoc-Tyr(3-SCF₃)-OH from Fmoc-Tyr-OH, harsher reaction conditions, including the use of TfOH, are necessary to achieve good conversion due to the lower reactivity of the phenolic ring compared to other aromatic systems like tryptophan acs.org. The resulting building block can then be used in standard SPPS protocols.
| Derivative | Synthetic Approach for Building Block | Key Reagents | Key Features of Modification |
|---|---|---|---|
| Fmoc-Tyr(3-NO₂)-OH | Nitration of the tyrosine aromatic ring followed by Fmoc protection. | Nitrating agents (e.g., peroxynitrite). doi.org | Lowers pKa of phenolic group; useful as a probe or synthetic handle. doi.org |
| Fmoc-Tyr(3-SCF₃)-OH | Electrophilic trifluoromethylthiolation of an Fmoc-tyrosine derivative. acs.org | Electrophilic trifluoromethanesulfenamide reagent and an activating acid (e.g., TfOH). acs.org | Greatly increases local hydrophobicity. acs.orgchemimpex.com |
Comparative Analysis of Synthetic Routes for Modified Tyrosine Building Blocks
The synthetic strategies for preparing modified tyrosine building blocks for SPPS vary significantly in their complexity, efficiency, and the nature of the protecting groups required.
For sulfated tyrosine analogs , the primary challenge is the lability of the sulfate group. The neopentyl (nP) protection strategy offers a robust solution, as the protecting group is stable to both the Fmoc deprotection and resin cleavage steps nih.gov. While the synthesis of the Fmoc-Tyr(SO₃nP)-OH monomer involves multiple steps, its commercial availability and compatibility with standard SPPS protocols make it a widely used option. The fluorosulfate method presents a highly efficient alternative for the synthesis of the building block itself (a one-step, high-yield reaction) nih.gov. However, it requires an additional post-cleavage conversion step to generate the final sulfated peptide. The choice between these methods may depend on the specific peptide sequence, scale of synthesis, and the availability of the starting materials.
The synthesis of Fmoc-Tyr(3-NO₂)-OH involves the direct modification of the tyrosine ring. The introduction of the nitro group is a well-established transformation in organic chemistry. The resulting building block is stable and generally compatible with standard SPPS coupling reagents. A key consideration for its use in peptide synthesis is the potential need for transient protection of the now more acidic phenolic hydroxyl group to avoid side reactions doi.org.
The preparation of Fmoc-Tyr(3-SCF₃)-OH represents a more specialized synthesis. The electrophilic trifluoromethylthiolation reaction requires specific, and potentially costly, fluorinating reagents and careful optimization of acidic conditions to achieve high yields, especially given the relative deactivation of the phenolic ring by the Fmoc-protected amino acid backbone acs.org. However, the method has been demonstrated to be scalable, providing access to this highly hydrophobic building block for incorporation into peptides acs.orgchemimpex.com.
Integration of Fmoc Tyr 3 Methoxy Oh in Solid Phase Peptide Synthesis Spps
General Principles of Fmoc-SPPS for Incorporating Modified Amino Acids
The Fmoc-SPPS methodology is widely favored for synthesizing peptides containing modified residues due to its use of a base-labile Nα-protecting group, which is orthogonal to the acid-labile side-chain protecting groups. nih.gov This approach avoids the repeated use of strong acid for Nα-deprotection, preserving the integrity of many sensitive modifications. nih.gov
Resin Selection and Loading Strategies
The success of SPPS is highly dependent on the choice of the solid support, or resin, which acts as an anchor for the growing peptide chain. chempep.com Key characteristics of a resin include its chemical and mechanical stability, solvent compatibility (swelling), and loading capacity. chempep.com
Polymer Matrix: The most common resins are based on cross-linked polystyrene (PS), often functionalized with polyethylene (B3416737) glycol (PEG) to enhance swelling in the polar aprotic solvents used in SPPS and improve reaction kinetics. chempep.com For challenging sequences or modified peptides, hydrophilic resins may be advantageous to minimize peptide aggregation. chempep.com
Linker Type: The linker connects the peptide to the resin and determines the C-terminal functionality (acid or amide) upon cleavage. The choice of linker must be compatible with the Fmoc strategy.
Loading Capacity: This parameter (mmol/g) must be chosen carefully. For long or difficult sequences, including those with bulky modified residues, a lower loading capacity (0.1–0.2 mmol/g) is often required to prevent steric hindrance and aggregation issues. chempep.com
Pre-loaded resins are often preferred as they save time and minimize the potential for racemization of the C-terminal residue during the initial loading step. Common resins for Fmoc-SPPS are detailed in the table below.
| Resin Name | C-Terminal Functionality | Cleavage Conditions | Key Features |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Prone to diketopiperazine formation with the first two residues. iris-biotech.de |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid or Protected Peptide Fragment | Very Mild Acid (e.g., 1% TFA or HFIP/DCM) chempep.com | The steric bulk of the linker minimizes diketopiperazine formation. chempep.com Ideal for synthesizing protected fragments. |
| Rink Amide Resin | Carboxamide | Strong Acid (e.g., 95% TFA) | Standard choice for peptides with a C-terminal amide. |
| Sieber Amide Resin | Carboxamide | Mild Acid | Allows for the synthesis of protected peptide amides. |
This table provides a summary of commonly used resins in Fmoc-SPPS and their primary characteristics.
Coupling Reagent Selection and Reaction Optimization
The formation of the amide bond between the incoming Fmoc-amino acid and the N-terminal amine of the growing peptide chain is the central reaction in SPPS. The choice of coupling reagent is critical, especially when incorporating sterically hindered amino acids like Fmoc-Tyr(3-Methoxy)-OH. chempep.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but require an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), to suppress racemization. chempep.com The urea (B33335) byproduct of DCC is insoluble, whereas that of DIC is more soluble, making DIC preferable for automated synthesis. chempep.com
Uronium/Aminium Salts: These reagents, such as HBTU, HATU, and HCTU, have become the most popular choices in SPPS. chempep.com They react with the Fmoc-amino acid to form a highly reactive intermediate. HATU is particularly potent and is often used for coupling bulky or N-methylated amino acids. chempep.com COMU, which incorporates Oxyma in its structure, is a safer and highly efficient alternative to benzotriazole-based reagents. chempep.com
For a hindered residue like this compound, a more powerful coupling reagent like HATU or COMU may be necessary to achieve high coupling efficiency. chempep.com Reaction optimization can involve extended coupling times, double coupling cycles, or the use of microwave energy to drive difficult couplings to completion. iris-biotech.de
| Coupling Reagent Class | Examples | Additive Often Required | Key Features & Applications |
| Carbodiimides | DCC, DIC | HOBt, Oxyma | Effective and economical; DIC is preferred for solubility of its urea byproduct. chempep.com |
| Uronium/Aminium (Benzotriazole-based) | HBTU, TBTU, HCTU, HATU | None (contains activator) | Highly efficient and fast-acting. HATU is exceptionally potent, suitable for sterically hindered couplings. chempep.com |
| Uronium/Aminium (Immonium-type) | COMU | None (contains activator) | High efficiency comparable to HATU, with improved safety profile (non-explosive). chempep.com |
| Phosphonium Salts | PyBOP, PyAOP | None (contains activator) | Very effective for hindered couplings, though can be more expensive. chempep.com |
This table summarizes major classes of coupling reagents used in Fmoc-SPPS.
Fmoc Deprotection Conditions and Alternatives to Piperidine (B6355638)
The standard procedure for removing the Nα-Fmoc group is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). sigmaaldrich-jp.com The deprotection occurs via a β-elimination mechanism. While highly effective, piperidine is a controlled substance, and concerns over its safety and potential to cause side reactions like aspartimide formation have driven research into alternatives. iris-biotech.de
Several alternative reagents have been investigated:
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base often used in low concentrations (1-5%) in DMF. It is more reactive than piperidine but can increase the risk of racemization if not used carefully. chempep.com
4-Methylpiperidine (B120128): Shows similar efficiency to piperidine for Fmoc removal and is not a controlled substance, making it a viable substitute. chempep.com
Piperazine (B1678402)/DBU: A combination that has been shown to be a safe and effective alternative for rapid Fmoc deprotection. researchgate.net
Pyrrolidine: Can be a useful alternative to piperidine, particularly in greener solvent systems. researchgate.net
Strategic Incorporation of this compound into Peptide Sequences
The 3-methoxy substituent on the tyrosine ring introduces specific challenges that must be addressed for successful peptide synthesis. The methoxy (B1213986) group is relatively inert under standard SPPS conditions, so side-chain protection of the phenolic hydroxyl group (e.g., with a tert-butyl group) remains the primary concern, as with standard Fmoc-Tyr-OH. However, the steric bulk of the methoxy group can influence reaction kinetics.
Sequence-Dependent Coupling Efficiency Considerations
The efficiency of coupling this compound can be significantly influenced by the surrounding amino acid sequence.
Steric Hindrance: The methoxy group ortho to the phenolic hydroxyl adds steric bulk to the side chain. This hindrance can slow down the coupling reaction. The difficulty is compounded if the preceding or succeeding amino acid in the sequence is also sterically bulky (e.g., Val, Ile, Thr). chempep.com In such cases, standard coupling protocols may be insufficient. To ensure complete reaction, one might employ:
More potent activating reagents like HATU or COMU. chempep.com
Extended coupling times or double coupling protocols. iris-biotech.de
Microwave-assisted SPPS, which can accelerate reactions involving hindered amino acids. chempep.com
Monitoring: Incomplete coupling leads to the formation of deletion sequences, which can be difficult to separate from the target peptide. Therefore, it is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test, which detects free primary amines. iris-biotech.de
Minimization of Side Reactions during Peptide Elongation
While the 3-methoxy group itself is not highly reactive, the presence of a modified residue can exacerbate common side reactions in SPPS. gyrosproteintechnologies.com
Racemization: Although Fmoc chemistry generally suppresses racemization, it can still occur, particularly with prolonged activation times or the use of certain bases. nih.govchempep.com When coupling a sterically hindered residue like this compound, which may require longer reaction times, it is important to use additives like HOBt or Oxyma (if not already part of the coupling agent) and to avoid excessive pre-activation. chempep.com
O-Acylation of Tyrosine: The phenolic hydroxyl group of tyrosine can be susceptible to O-acylation by the activated carboxyl group of the incoming amino acid, especially if the side-chain protecting group is labile or if coupling is inefficient. slideshare.net This side reaction is generally minimized by using a stable protecting group like tert-butyl (tBu). The electronic effect of the 3-methoxy group is unlikely to significantly increase the nucleophilicity of the phenolate to a degree that overcomes the protection, but incomplete Nα-coupling could potentially favor this pathway.
Careful selection of coupling reagents, reaction conditions, and monitoring protocols are essential to successfully integrate this compound and obtain the desired peptide in high purity. iris-biotech.de
Strategies for Preventing Tyrosine Side-Chain Modification during SPPS
The phenolic hydroxyl group of tyrosine is a nucleophilic site susceptible to modification during peptide synthesis, particularly during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. The presence of a methoxy group at the 3-position of the tyrosine ring influences its chemical reactivity. As an electron-donating group, the 3-methoxy substituent activates the aromatic ring, potentially increasing the susceptibility of the phenolic hydroxyl group and the ring itself to electrophilic attack.
During TFA cleavage, carbocations are generated from the acid-labile side-chain protecting groups (e.g., tert-butyl from tBu groups) and the resin linker. These reactive cations can alkylate the nucleophilic side chains of sensitive amino acids, including tyrosine, tryptophan, methionine, and cysteine. thermofisher.com For an unprotected Tyr(3-Methoxy) residue, this could lead to undesired alkylation at the 4-hydroxyl group or on the activated aromatic ring, resulting in difficult-to-separate impurities.
To mitigate these side reactions, a "scavenger" cocktail is added to the TFA cleavage mixture. iris-biotech.de Scavengers are nucleophilic reagents that competitively trap the reactive carbocations before they can modify the peptide. The choice and concentration of scavengers are critical when working with sensitive residues like 3-methoxytyrosine (B193592).
Key Scavenger Strategies:
Triisopropylsilane (B1312306) (TIS): An effective reducing agent that quenches carbocations by hydride transfer, forming stable hydrocarbons. It is highly recommended for peptides containing sensitive residues.
Water: Acts as a scavenger for t-butyl cations and helps to hydrolyze protecting groups. A small percentage (typically 2.5-5%) is almost always included. iris-biotech.de
1,2-Ethanedithiol (EDT): A soft nucleophile particularly effective at scavenging trityl cations and preventing the reattachment of cysteine protecting groups. However, it has a strong, unpleasant odor. iris-biotech.de
Thioanisole (B89551): Used to suppress the alkylation of tryptophan and methionine side chains. iris-biotech.de
Phenol: Can act as a carbocation scavenger and is thought to offer some protection to tyrosine and tryptophan residues.
Given the activated nature of the 3-methoxytyrosine side chain, a robust scavenger cocktail is essential for clean deprotection. A combination such as TFA/TIS/Water/EDT (e.g., 94:1:2.5:2.5 v/v) or the more comprehensive Reagent K (TFA/water/phenol/thioanisole/EDT) would be appropriate to minimize side-product formation.
| Scavenger | Primary Function | Typical Concentration (%) | Notes |
|---|---|---|---|
| Triisopropylsilane (TIS) | Reductive scavenger for carbocations (e.g., trityl, t-butyl) | 1 - 5 | Highly effective and reduces risk of Trp alkylation. |
| Water | Traps t-butyl cations, aids hydrolysis | 2.5 - 5 | Almost universally used in cleavage cocktails. |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations, protects Cys residues | 1 - 2.5 | Effective but has a strong, unpleasant odor. |
| Thioanisole | Protects Trp and Met from alkylation | 2 - 5 | Recommended for peptides containing these residues. |
Advanced SPPS Techniques Utilizing this compound
The efficiency of incorporating modified amino acids like this compound can be significantly enhanced by leveraging advanced SPPS technologies. These methods aim to reduce synthesis time, improve peptide purity, and enable the assembly of complex sequences.
Microwave-Assisted SPPS (MASPPS) for Enhanced Efficiency
Microwave-assisted solid-phase peptide synthesis (MASPPS) utilizes microwave energy to accelerate the chemical reactions of SPPS, namely the Nα-Fmoc deprotection and amino acid coupling steps. creative-peptides.comnih.govgoogle.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which dramatically increases reaction kinetics. creative-peptides.com This leads to shorter cycle times and often results in higher purity crude peptides, particularly for "difficult" sequences prone to aggregation. nih.govluxembourg-bio.com
When incorporating this compound, MASPPS offers several advantages:
Reduced Coupling Times: Standard room-temperature couplings can take 30-60 minutes, whereas microwave-assisted couplings can often be completed in 5-10 minutes at elevated temperatures (e.g., 75°C). nih.gov
Improved Coupling Efficiency: For potentially sterically hindered or electronically modified amino acids, microwave energy can help overcome activation barriers, driving the coupling reaction closer to completion and minimizing the formation of deletion sequences.
| Step | Conventional SPPS Protocol | MASPPS Protocol |
|---|---|---|
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 3 min + 1 x 7 min) | 20% Piperidine in DMF (2 x 2 min @ 75°C) |
| Washing | DMF (5-7 cycles) | DMF (4-5 cycles) |
| Coupling | Fmoc-AA/Activator/Base in DMF (1 x 60 min) | Fmoc-AA/Activator/Base in DMF (1 x 10 min @ 75°C) |
| Washing | DMF (5-7 cycles) | DMF (4-5 cycles) |
| Approx. Cycle Time | ~80-90 minutes | ~25-30 minutes |
Automated SPPS Protocols for Complex Peptide Assembly
Modern peptide synthesis is heavily reliant on automated synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling with high precision and reproducibility. researchgate.net The use of this compound is fully compatible with automated SPPS platforms.
The integration into an automated protocol involves dissolving the this compound, along with other standard amino acids, to a defined concentration (e.g., 0.2 M in DMF) for delivery to the reaction vessel. The synthesis software is programmed with a specific protocol that dictates the reaction times, temperatures (if using a microwave-equipped synthesizer), and reagent volumes for each step.
A typical automated cycle for coupling this compound would include the following programmed steps:
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF.
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Delivery: A pre-determined volume of the this compound solution is delivered to the reaction vessel.
Activator and Base Delivery: Solutions of a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) are added to activate the carboxylic acid of the amino acid.
Coupling Reaction: The mixture is agitated for a programmed duration to allow the amide bond to form.
Final Washing: The resin is washed again with DMF to remove excess reagents and byproducts, preparing it for the next cycle.
Automation ensures consistency, reduces manual error, and enables the high-throughput synthesis required for peptide libraries and complex drug discovery programs.
Segment Condensation and Ligation Strategies (e.g., Native Chemical Ligation with Modified Peptide Fragments)
For the synthesis of very long peptides or small proteins, a linear, one-amino-acid-at-a-time SPPS approach can become inefficient, leading to lower yields and purity. An alternative is the convergent strategy of segment condensation, where smaller, protected peptide fragments are synthesized separately and then joined together.
Native Chemical Ligation (NCL) is the most prominent and powerful of these strategies. wikipedia.orgnih.gov NCL involves the reaction between two unprotected peptide fragments in an aqueous solution at neutral pH. One fragment must have an N-terminal cysteine residue, while the other must possess a C-terminal thioester. wikipedia.org The reaction is highly chemoselective, forming a native peptide bond at the ligation site. nih.gov
A peptide fragment containing 3-methoxytyrosine can be prepared for use in NCL. To generate the required C-terminal thioester fragment using Fmoc-SPPS, special considerations are necessary because the thioester linkage is labile to the piperidine used for Fmoc deprotection. osti.gov Strategies to overcome this include:
Using a "Safety-Catch" Linker: The peptide is assembled on a special resin (e.g., a hydrazine resin) that is stable to piperidine. After the full peptide is synthesized, the linker is chemically activated, allowing for subsequent conversion to a thioester. osti.gov
Post-Synthesis Thioesterification: The peptide is synthesized on an acid-labile resin (e.g., 2-chlorotrityl chloride resin), cleaved with its side-chain protection intact, and then converted to a thioester in solution before final deprotection. osti.gov
The 3-methoxytyrosine side chain, with its free phenolic hydroxyl, is chemically compatible with the mild, aqueous conditions of the NCL reaction itself. Therefore, this compound can be readily incorporated into peptide segments destined for NCL, allowing for the site-specific placement of this modified residue within a larger protein construct.
Challenges and Optimization in Peptide Synthesis Incorporating Fmoc Tyr 3 Methoxy Oh
Steric and Electronic Effects of 3-Methoxy Group on Coupling Reactions
The 3-methoxy group on the tyrosine side chain of Fmoc-Tyr(3-Methoxy)-OH introduces distinct steric and electronic properties that can influence the efficiency of peptide bond formation.
Electronic Effects: The methoxy (B1213986) (-OCH₃) group is a potent electron-donating group (EDG). Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orgwikipedia.org This heightened electron density makes the tyrosine side chain more susceptible to electrophilic attack, a factor that becomes critical during the acidic conditions of final cleavage. While the primary influence on the peptide bond formation is at the alpha-carbon, the electronic nature of the side chain can have subtle effects on the reactivity of the amino acid derivative.
Steric Effects: Positioned at the 3- (or ortho-) position relative to the rest of the amino acid backbone, the methoxy group introduces steric hindrance. This bulkiness can physically impede the approach of the activated carboxyl group of this compound to the N-terminal amine of the growing peptide chain on the solid support. youtube.com This can lead to slower coupling kinetics and potentially incomplete reactions, resulting in deletion sequences as impurities.
To overcome these challenges, the selection of an appropriate coupling reagent is critical. Highly reactive uronium/aminium or phosphonium salt-based reagents are often employed to drive the reaction to completion. researchgate.netluxembourg-bio.com
| Coupling Reagent | Class | Key Characteristics |
|---|---|---|
| HATU / HCTU | Uronium/Aminium Salt | Highly reactive, suitable for fast synthesis and sterically hindered couplings. creative-peptides.com |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, though can be associated with racemization. |
| DIC / HOBt (or Oxyma) | Carbodiimide / Additive | More traditional method, generally slower but cost-effective and can reduce racemization risk. creative-peptides.com |
Extended coupling times or the use of a double-coupling strategy, where the coupling step is repeated, may be necessary to ensure quantitative incorporation of this compound.
Prevention and Mitigation of Aspartimide Formation in Fmoc-SPPS
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when a peptide sequence contains an aspartic acid (Asp) residue. iris-biotech.de The reaction is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and involves the nucleophilic attack of the backbone amide nitrogen on the side-chain ester of Asp, forming a cyclic imide intermediate. This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, both of which can be epimerized. peptide.com
While this side reaction is sequence-dependent and most pronounced in Asp-Gly, Asp-Asn, and Asp-Ser sequences, the steric environment created by adjacent residues can influence its rate. iris-biotech.depeptide.com The presence of the bulky Tyr(3-Methoxy) residue C-terminal to an Asp residue could potentially influence the conformation of the peptide backbone, which may affect the propensity for aspartimide formation.
Several strategies have been developed to suppress this side reaction:
Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can reduce the basicity and suppress aspartimide formation. peptide.com Alternatively, using a weaker base such as piperazine (B1678402) can also be effective.
Backbone Protection: Incorporating a temporary, acid-labile protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, physically prevents the cyclization required for aspartimide formation. peptide.com
Sterically Hindered Side-Chain Esters: Using Fmoc-Asp derivatives with bulkier side-chain protecting groups than the standard tert-butyl (OtBu) ester can sterically hinder the intramolecular cyclization.
Control of Racemization during Amino Acid Activation and Coupling
Racemization, or the loss of chiral integrity at the α-carbon, is a significant risk during the activation step of peptide synthesis, particularly for sensitive amino acids. slideshare.netpeptide.com The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. luxembourg-bio.com Abstraction of the proton at the α-carbon by a base, followed by re-protonation, can lead to the formation of the D-epimer.
The electronic properties of the amino acid side chain can influence the rate of racemization. Electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction. Conversely, while the methoxy group on this compound is electron-donating to the ring, its inductive effect on the α-carbon is less pronounced. Nevertheless, careful control of reaction conditions is paramount.
Key strategies to minimize racemization include:
Choice of Coupling Reagents and Additives: Urethane-protected amino acids like Fmoc derivatives are inherently designed to suppress racemization. nih.gov The addition of auxiliary nucleophiles such as HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings is a standard practice to minimize oxazolone formation and subsequent racemization. peptide.com
Base Selection and Stoichiometry: The choice and amount of base used during coupling are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled. The use of weaker bases like collidine or N-methylmorpholine (NMM) can be beneficial. researchgate.net
Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin (the pre-activation time) reduces the opportunity for the activated species to racemize in solution. nih.gov
Temperature Control: Elevated temperatures, often used in microwave-assisted synthesis, can accelerate racemization. researchgate.netrsc.org For sensitive residues, lowering the coupling temperature can be an effective control measure. researchgate.net
Addressing Peptide Aggregation Phenomena during Solid-Phase Synthesis
As a peptide chain elongates on the solid support, it can fold into secondary structures (e.g., β-sheets) that lead to intermolecular aggregation. peptide.comrsc.org This phenomenon can physically block reactive sites, leading to poor solvation and incomplete deprotection and coupling reactions, which in turn causes deletion sequences and low yields. peptide.comrsc.org
Hydrophobic sequences are particularly prone to aggregation. peptide.com The incorporation of this compound, with its bulky and relatively hydrophobic side chain, can contribute to this problem, especially when multiple such residues are present in a sequence.
Several techniques can be employed to disrupt aggregation and improve synthesis efficiency:
Microwave-Assisted SPPS: The use of microwave energy for heating significantly accelerates reaction rates and can help disrupt the hydrogen bonding networks that cause aggregation. rsc.orgnih.govcreative-peptides.comamazonaws.comyoutube.com
Chaotropic Solvents and Additives: Switching to solvents with higher polarity and hydrogen-bonding disruption capacity, such as N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO), can improve resin swelling and peptide solvation. peptide.com
Structure-Disrupting Elements: The strategic insertion of "kink-inducing" residues can effectively break up secondary structures. Pseudoproline dipeptides, which are derivatives of Ser or Thr, are commonly used for this purpose. Similarly, backbone-protecting groups like Hmb or Dmb can prevent the hydrogen bonding that leads to aggregation. peptide.com
Low-Substitution Resins: Using a resin with a lower initial loading of the first amino acid increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation. peptide.com
Resin Linker Stability and Cleavage Strategies for Peptides Containing this compound
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com The choice of resin linker determines the conditions required for cleavage and the C-terminal functionality of the final peptide (e.g., acid or amide). Linkers like Wang or 2-chlorotrityl chloride are standard for producing C-terminal acids and are generally compatible with the synthesis of peptides containing this compound. sigmaaldrich.com
The primary challenge during cleavage arises from the high reactivity of cationic species generated from the acid-labile protecting groups (e.g., tert-butyl cations from tBu groups) and the linker itself. iris-biotech.de The electron-rich aromatic ring of the 3-methoxy-tyrosine residue is a prime target for electrophilic attack by these carbocations, which can lead to unwanted alkylation of the side chain. thermofisher.com
To prevent these side reactions, a "cleavage cocktail" containing TFA and a mixture of scavengers is essential. thermofisher.comiris-biotech.de
| Scavenger | Typical % (v/v) | Primary Function |
|---|---|---|
| Water (H₂O) | 2.5 - 5.0 | Traps tert-butyl cations. iris-biotech.dewpmucdn.com |
| Triisopropylsilane (B1312306) (TIS) | 1.0 - 2.5 | Effectively reduces and traps carbocations, particularly trityl cations. iris-biotech.de |
| 1,2-Ethanedithiol (EDT) | 2.5 | A thiol-based scavenger that protects Trp from modification and reduces methionine sulfoxide. iris-biotech.depolypeptide.com |
| Thioanisole (B89551) | 2.0 - 5.0 | Protects Trp and Tyr; helps prevent sulfonation of Arg. iris-biotech.de |
For a peptide containing Tyr(3-Methoxy), a standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/TIS/water/EDT is recommended to ensure complete deprotection and minimize side-chain modification. iris-biotech.de
Impurity Profiling and Purification Strategies for Modified Peptides
Thorough characterization and purification are required to isolate the desired peptide from the complex mixture of byproducts generated during synthesis. The challenges discussed in the preceding sections directly translate into a predictable impurity profile for peptides containing this compound.
Common Impurities:
Deletion Sequences: Result from incomplete coupling of this compound or other amino acids, often due to steric hindrance or aggregation.
Epimers: The D-isomer of Tyr(3-Methoxy) or other sensitive amino acids, formed via racemization.
Side-Chain Modifications: Alkylated Tyr(3-Methoxy) residues resulting from attack by carbocations during final cleavage.
Aspartimide-Related Products: If Asp is present, α- and β-peptides and their epimers may be formed.
Incomplete Deprotection: Residual protecting groups (e.g., tBu) on other residues.
Analysis and Purification: The primary tools for analyzing and purifying synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). acs.orgacs.orgnih.govsemanticscholar.orgwaters.com
Reverse-Phase HPLC (RP-HPLC): This is the method of choice for peptide purification. pepdd.comresearchgate.netnih.govhplc.euscispace.com Peptides are separated based on their hydrophobicity. The Tyr(3-Methoxy) residue is more hydrophobic than standard tyrosine, which will increase the peptide's retention time on an RP-HPLC column (typically a C18 stationary phase). A shallow gradient of an organic solvent like acetonitrile in water (both containing an ion-pairing agent like 0.1% TFA) is typically used for elution. researchgate.netnih.gov Isomeric impurities, such as epimers or α/β-Asp peptides, can be particularly challenging to separate and may require optimization of the HPLC gradient and column chemistry. nih.gov
Mass Spectrometry (MS): MS is used to confirm the identity of the main product by verifying its molecular weight and to identify impurities. acs.orgacs.orgnih.govsemanticscholar.org High-resolution mass spectrometry can provide accurate mass data to help elucidate the chemical nature of unexpected byproducts. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of any modifications or deletions. waters.com
A systematic workflow combining LC-MS analysis of the crude product to identify all major impurities, followed by preparative RP-HPLC for purification, and a final analytical LC-MS to confirm the purity and identity of the final product is standard practice. nih.gov
Role of Fmoc Tyr 3 Methoxy Oh in Advanced Peptide Design and Research Applications
Design of Peptides with Enhanced Conformational Control through Tyrosine Modification
The primary sequence of a peptide dictates its three-dimensional structure, which in turn governs its biological activity. The modification of amino acid side chains is a powerful strategy to impose specific conformational constraints, thereby guiding the peptide to adopt a desired secondary structure, such as a β-turn or α-helix. The introduction of a 3-methoxy group onto the tyrosine ring using Fmoc-Tyr(3-Methoxy)-OH serves as a valuable tool for achieving such conformational control.
The methoxy (B1213986) group exerts its influence through two primary mechanisms: steric hindrance and altered electronic effects.
Steric Influence: The presence of the methoxy group ortho to the hydroxyl group restricts the rotational freedom (χ1 and χ2 torsion angles) of the tyrosine side chain. This steric constraint can disfavor certain conformations that would be accessible to an unmodified tyrosine residue, thereby reducing the conformational entropy of the peptide backbone in that region. This localized rigidification can be sufficient to nucleate or stabilize specific secondary structures. For instance, by discouraging an extended conformation, the modified residue can promote the formation of turns, which are critical for the folding of many bioactive peptides.
Electronic Effects: The electron-donating nature of the methoxy group can influence intramolecular and intermolecular interactions. It can affect the hydrogen-bonding capacity of the adjacent phenolic hydroxyl group and modulate aromatic stacking (π-π) interactions with other residues. These subtle electronic perturbations can alter the energy landscape of peptide folding, favoring specific conformations that maximize favorable interactions. Research on other modified aromatic amino acids has shown that such electronic tuning can significantly impact self-assembly and hydrogelation properties, which are intrinsically linked to peptide conformation nih.gov.
The table below summarizes the potential conformational effects of incorporating 3-methoxytyrosine (B193592) into a peptide sequence compared to unmodified tyrosine.
| Feature | Unmodified Tyrosine (Tyr) | 3-Methoxytyrosine (Tyr(3-OMe)) | Potential Impact on Conformation |
| Side Chain Rotation | High rotational freedom around χ1 and χ2 angles. | Restricted rotation due to steric bulk of the methoxy group. | Reduces conformational flexibility; can promote turn formation. |
| Hydrogen Bonding | Phenolic -OH acts as both H-bond donor and acceptor. | Methoxy group may sterically hinder access to the -OH group, altering its H-bonding geometry and strength. | Can disrupt or form new intramolecular hydrogen bonds, stabilizing specific folds. |
| Aromatic Interactions | Participates in standard π-π and cation-π interactions. | Altered electron density of the aromatic ring modifies the strength and geometry of stacking interactions. | Fine-tunes the stability of structures dependent on aromatic packing, such as β-sheets or helical bundles nih.gov. |
| Secondary Structure Propensity | Context-dependent; can be found in various secondary structures. | May exhibit a higher propensity for turn or helical structures due to localized rigidification. | Enhances the stability of desired secondary structural motifs. |
This table presents expected effects based on the chemical properties of the modification and findings from related modified amino acids.
Creation of Peptide Scaffolds for Exploring Molecular Recognition
Molecular recognition, the specific interaction between two or more molecules, is fundamental to virtually all biological processes. Peptides are excellent scaffolds for studying and mimicking these interactions due to their modular nature and chemical diversity. Tyrosine is known to be a "privileged" residue in molecular recognition, frequently found at protein-protein interfaces due to its unique combination of hydrophobicity, aromaticity, and hydrogen-bonding capability nih.govsemanticscholar.org.
The use of this compound allows for the creation of peptide scaffolds with a modified tyrosine that can probe the subtleties of molecular recognition. The 3-methoxy group can significantly alter the binding properties of a peptide in several ways:
Altered Binding Specificity: The methoxy group can act as a "bump" that prevents the peptide from binding to off-target receptors that have a sterically constrained binding pocket, thereby increasing specificity.
New Contact Points: The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, introducing a new potential point of interaction with a target protein or molecule that is not possible with unmodified tyrosine.
Modulation of Hydrophobicity: The addition of the methyl group slightly increases the hydrophobicity of the tyrosine side chain, which can enhance binding affinity through the hydrophobic effect if the binding pocket has a complementary nonpolar surface.
Studies using pseudopeptidic cages to recognize tyrosine-containing polypeptides have demonstrated the sensitivity of such interactions to the local environment of the tyrosine residue nih.gov. By incorporating 3-methoxytyrosine, researchers can systematically evaluate how steric and electronic modifications at a key recognition residue impact binding affinity and specificity, providing valuable data for the rational design of peptide-based inhibitors or diagnostics.
Development of Peptides for Structural Biology Investigations
Structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level insights into the three-dimensional structure of peptides and proteins. This compound can be used to synthesize peptides that serve as valuable tools for these investigations.
While there is a lack of published crystal or high-resolution NMR structures specifically for peptides containing 3-methoxytyrosine, the principles for its use can be inferred. In NMR spectroscopy, the chemical shifts of protons are highly sensitive to their local electronic environment. The 3-methoxy group would introduce distinct changes to the chemical shifts of the aromatic protons on the tyrosine ring. These altered chemical shifts can serve as sensitive probes to monitor:
Peptide Folding: Changes in the local environment of the Tyr(3-OMe) residue upon folding or binding can be tracked by monitoring its unique proton signals.
Binding Interfaces: When a peptide containing 3-methoxytyrosine binds to a target, changes in the NMR signals of the modified residue can help to map the binding site and characterize the nature of the interaction. NMR data is available for the 3-methoxy-dl-tyrosine molecule itself, providing a baseline for such studies nih.gov.
Conformational Exchange: The modified residue can be used to report on dynamic processes within the peptide or a peptide-protein complex.
In X-ray crystallography, the 3-methoxy group provides an additional feature for the electron density map, aiding in the correct positioning and orientation of the side chain during structure determination. Furthermore, peptides designed with this residue to favor a specific conformation may be more amenable to crystallization.
Utilization of Modified Tyrosine Residues in Peptidomimetic Design
One of the major limitations of natural peptides as therapeutic agents is their poor metabolic stability, as they are rapidly degraded by proteases in the body. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability rsc.org.
The incorporation of non-canonical amino acids like 3-methoxytyrosine is a common strategy in peptidomimetic design. The modification can impart several advantageous properties:
Proteolytic Resistance: The steric bulk of the 3-methoxy group can hinder the approach of proteolytic enzymes, preventing cleavage at or near the modified residue. This can significantly increase the half-life of the peptide in biological systems.
Improved Receptor Affinity: The altered conformational and electronic properties of 3-methoxytyrosine can lead to a more favorable interaction with a biological target, resulting in higher binding affinity and potency.
Modulation of Bioavailability: Changes in hydrophobicity and hydrogen-bonding potential can influence the ability of a peptide to cross biological membranes, potentially improving its oral bioavailability or tissue penetration.
The design of peptidomimetics often involves a systematic structure-activity relationship (SAR) study, where different modifications are made to a lead peptide sequence to optimize its properties. This compound is an ideal building block for such studies, allowing for the precise and targeted modification of tyrosine residues to probe their role in both biological activity and metabolic stability.
Applications in Combinatorial Peptide Library Synthesis
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a library. These libraries can then be screened for compounds with a desired activity, such as binding to a specific receptor or inhibiting an enzyme mdpi.comnih.gov. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for constructing peptide libraries nih.gov.
This compound is a valuable reagent for inclusion in combinatorial peptide libraries to increase their chemical diversity. By including this modified building block alongside the standard 20 proteinogenic amino acids, the resulting library can explore a much larger chemical space.
The process involves synthesizing a vast number of unique peptide sequences, often on beads or in a spatially addressed format. In a "one-bead, one-compound" library, each bead contains a single peptide sequence. The library can then be screened against a fluorescently labeled target protein. Beads that bind the target can be isolated, and the sequence of the peptide on the bead can be determined by mass spectrometry.
The inclusion of 3-methoxytyrosine in such a library can lead to the discovery of "hit" peptides with novel properties. For example, a screen might reveal that peptides containing Tyr(3-OMe) have a higher affinity or greater specificity for the target than any peptide containing only natural amino acids. This information is invaluable for the development of new therapeutic leads. The general availability of various Fmoc-protected modified amino acids makes their incorporation into such library synthesis workflows increasingly common nbinno.com.
| Application Area | Role of this compound | Key Advantage of 3-Methoxy Modification |
| Conformational Control | Introduces steric and electronic constraints. | Restricts side-chain rotation, promoting defined secondary structures. |
| Molecular Recognition | Creates modified peptide scaffolds to probe binding. | Alters H-bonding and steric profile for fine-tuning binding specificity. |
| Structural Biology | Serves as a structural probe for NMR or X-ray studies. | Provides unique NMR signals and an additional crystallographic marker. |
| Peptidomimetic Design | Enhances peptide properties for therapeutic use. | Increases proteolytic stability and can modulate receptor affinity. |
| Combinatorial Libraries | Expands the chemical diversity of the library. | Introduces novel chemical functionality, increasing the probability of finding active "hits". |
This table provides a summary of the applications and advantages of using this compound in advanced peptide research.
Analytical and Spectroscopic Characterization of Peptides Containing Fmoc Tyr 3 Methoxy Oh
Methodologies for Monitoring Peptide Elongation and Deprotection (e.g., UV-Vis Spectroscopy)
During solid-phase peptide synthesis (SPPS), the repetitive removal of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. UV-Vis spectroscopy provides a reliable and quantitative method for monitoring the efficiency of this deprotection reaction. The Fmoc group itself does not strongly absorb in the near-UV range used for monitoring, but its removal using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), generates a piperidine-dibenzofulvene adduct. tec5usa.comrsc.org This adduct is a potent chromophore with a distinct absorption maximum around 301 nm. rsc.orgrsc.org
By measuring the absorbance of the solution collected after the deprotection step, the quantity of the released Fmoc-adduct can be calculated using the Beer-Lambert law. This, in turn, allows for the quantification of the free amino groups on the resin, confirming the completion of the deprotection step before the subsequent amino acid coupling. rsc.org This technique is so robust that it is a standard feature integrated into automated peptide synthesizers for real-time monitoring of synthesis cycles. tec5usa.com
Table 1: UV-Vis Spectroscopy Parameters for Fmoc Deprotection Monitoring
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Piperidine-Dibenzofulvene Adduct | tec5usa.comrsc.org |
| Wavelength (λmax) | ~301 nm | rsc.orgrsc.org |
In addition to monitoring deprotection, UV-Vis spectroscopy is also used during the final analysis of the purified peptide. The peptide bond itself absorbs strongly in the far-UV region (190-220 nm), which is utilized for detection during chromatographic purification. tec5usa.combachem.com
Chromatographic Techniques for Peptide Purification and Purity Assessment
Following cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of other protecting groups. bachem.com Chromatographic techniques are indispensable for isolating the desired peptide and assessing its purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification. bachem.comgilson.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. bachem.com Elution is achieved using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase, both commonly containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. bachem.com More hydrophobic species are retained longer on the column. The incorporation of 3-methoxy-tyrosine in place of a standard tyrosine will slightly increase the hydrophobicity of the peptide, potentially leading to a longer retention time in RP-HPLC compared to its unmodified counterpart. Purity is assessed by integrating the area of the target peptide peak as a percentage of the total area of all peaks detected, typically by UV absorbance at 210–220 nm. bachem.com
Other chromatographic methods can be employed as complementary techniques:
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge at a given pH. gilson.comnih.gov
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume, useful for removing aggregates or very small impurities. nih.gov
Table 2: Comparison of Common Chromatographic Techniques for Peptides
| Technique | Principle of Separation | Primary Application |
|---|---|---|
| RP-HPLC | Hydrophobicity | High-resolution purification and purity assessment |
| IEX | Net Charge | Separation of peptides with different pI values |
| SEC | Molecular Size | Removal of aggregates; buffer exchange |
Mass Spectrometry for Peptide Sequence and Modification Confirmation
Mass spectrometry (MS) is a powerful and essential tool for the characterization of synthetic peptides. It provides a highly accurate measurement of the molecular weight of the peptide, thereby confirming that the correct amino acid sequence has been synthesized and that the 3-methoxy-tyrosine modification has been successfully incorporated. osu.edu
Common ionization techniques for peptide analysis include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) . core.ac.uk ESI is often coupled with liquid chromatography (LC-MS), allowing for the analysis of the purified peptide or even complex mixtures. amazonaws.com
The presence of the 3-methoxy-tyrosine residue will result in a predictable mass increase compared to a peptide containing a standard tyrosine. This mass difference serves as a primary confirmation of the modification.
Table 3: Mass Calculation for Tyrosine vs. 3-Methoxy-Tyrosine Residues
| Amino Acid Residue | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|
| Tyrosine (Tyr) | 163.0633 | - |
Furthermore, tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. osu.edu In an MS/MS experiment, the parent peptide ion is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed to read the amino acid sequence. This method can pinpoint the exact location of the 3-methoxy-tyrosine residue within the peptide chain, providing unambiguous confirmation of the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Modified Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution, providing insights that are not accessible through other methods. nmims.edumdpi.com For a peptide containing 3-methoxy-tyrosine, NMR can reveal how this modification influences the peptide's local and global conformation.
A suite of two-dimensional (2D) NMR experiments is typically employed:
COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues by mapping through-bond scalar couplings between protons. nmims.eduuzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other (< 5 Å), providing the distance restraints that are crucial for calculating the 3D structure. uzh.ch
The introduction of a methoxy (B1213986) group at the 3-position of the tyrosine ring will have a distinct effect on the NMR spectrum. It will introduce a new singlet signal for the methoxy protons (typically around 3.8-3.9 ppm) and will alter the chemical shifts and coupling patterns of the remaining aromatic protons on the tyrosine ring due to its electron-donating effect. nih.gov These specific spectral signatures can be used to confirm the presence and location of the modification and to probe its interaction with neighboring residues.
Table 4: Expected ¹H NMR Chemical Shift Changes for 3-Methoxy-Tyrosine
| Proton(s) | Standard Tyrosine (approx. ppm) | Expected Change for 3-Methoxy-Tyrosine |
|---|---|---|
| Aromatic Ring Protons | 6.7 - 7.1 | Shift and change in multiplicity due to new substitution pattern |
| Methoxy Protons (-OCH₃) | N/A | Appearance of a new singlet around 3.8-3.9 ppm |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution. researchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary contributor to the CD signal in the far-UV region (190-250 nm), giving rise to characteristic spectra for different secondary structures.
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination
For an atomic-level understanding of a peptide's three-dimensional structure, X-ray crystallography is the most powerful technique, provided that the peptide can be grown into a well-ordered crystal. nih.gov The process requires a highly pure peptide sample (>95%) that is soluble and stable under crystallization screening conditions. nih.gov If successful, the diffraction of X-rays by the crystal lattice allows for the calculation of an electron density map, into which an atomic model of the peptide, including the precise orientation of the 3-methoxy-tyrosine side chain, can be built and refined. nih.gov
Cryo-electron microscopy (Cryo-EM) is an alternative method for high-resolution structure determination. While it has revolutionized structural biology for large proteins and complexes, it is generally not the primary method for small, flexible peptides unless they can be induced to form larger, stable assemblies.
The structural information obtained from these methods can reveal key intermolecular interactions involving the modified residue that stabilize the peptide's conformation or mediate its binding to biological targets.
Future Research Directions and Innovations
Advancements in High-Throughput Synthesis of Peptides Incorporating Fmoc-Tyr(3-Methoxy)-OH
High-throughput synthesis is essential for generating large libraries of peptides for drug discovery and materials science. While automated peptide synthesizers have become standard, the incorporation of modified amino acids like this compound can present challenges. The steric bulk and altered reactivity of the modified residue can lead to incomplete coupling or deprotection steps, reducing the purity and yield of the final peptide.
Future advancements will focus on optimizing automated synthesis protocols specifically for peptides containing this compound. This includes the development of novel coupling reagents that can overcome the steric hindrance of the 3-methoxy group and ensure efficient amide bond formation. Furthermore, real-time monitoring of the synthesis process, using techniques like in-line UV-Vis spectroscopy, can allow for adaptive protocols where coupling or deprotection times are extended if a reaction is proceeding slowly. Machine learning algorithms could be trained on data from syntheses involving various modified amino acids to predict optimal synthesis parameters, thereby improving the success rate of high-throughput synthesis of peptides incorporating this compound.
Computational Approaches for Predicting Synthesis Outcomes and Peptide Conformation
Computational chemistry and bioinformatics are becoming indispensable tools in peptide science. For this compound, computational approaches offer the potential to predict both the likelihood of a successful synthesis and the final three-dimensional conformation of the resulting peptide.
Machine learning models can be trained on large datasets of peptide syntheses to identify sequence features that correlate with synthesis difficulty. By including parameters related to the physicochemical properties of this compound, such as its size, polarity, and electronic properties, these models could predict potential issues like aggregation or poor coupling efficiency before the synthesis is even attempted. This would save significant time and resources.
Furthermore, molecular dynamics simulations can provide insights into how the 3-methoxytyrosine (B193592) residue influences the conformational landscape of a peptide. The methoxy (B1213986) group can alter local geometry, restrict side-chain rotation, and participate in non-covalent interactions, all of which can have a profound impact on the peptide's secondary and tertiary structure. Accurate prediction of these effects is crucial for the rational design of peptides with specific functions, such as enzyme inhibitors or receptor ligands, where a precise conformation is required for activity.
Exploration of Self-Assembly Properties of Peptides with Aromatic Modified Tyrosine Residues
The self-assembly of short peptides into well-ordered nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and materials science. The aromatic side chain of tyrosine plays a crucial role in this process through π-π stacking interactions. The modification of this aromatic ring, as in 3-Methoxytyrosine, offers a powerful strategy to modulate these self-assembly properties.
Future research will systematically explore how the incorporation of this compound into peptide sequences affects their self-assembly into structures like nanofibers, nanotubes, and hydrogels. The electron-donating methoxy group alters the electronic distribution of the aromatic ring, which can strengthen or weaken π-π stacking interactions depending on the context. It also introduces steric bulk that can influence the packing of the peptide backbone. By designing peptides that alternate between hydrophobic and modified hydrophilic residues, researchers can create novel amphiphilic molecules that self-assemble into unique supramolecular architectures. These new materials could possess enhanced mechanical properties, controlled release kinetics for encapsulated drugs, or novel biocompatibility profiles.
Table 2: Influence of 3-Methoxy Group on Peptide Self-Assembly
| Interaction Type | Predicted Effect of 3-Methoxy Group | Consequence for Self-Assembly |
| π-π Stacking | Alters aromatic ring electron density, potentially modifying stacking energy. | Changes in fibril stability and morphology. |
| Hydrogen Bonding | The methoxy group can act as a hydrogen bond acceptor. | Formation of alternative hydrogen bond networks. |
| Steric Hindrance | Increased bulk compared to tyrosine. | Can influence the packing density and geometry of assembled structures. |
| Hydrophobicity | Slightly increases the hydrophobicity of the side chain. | May alter the critical concentration for assembly. |
Integration of this compound into Chemically Modified Proteins for Research Probes
The site-specific incorporation of non-natural amino acids into proteins is a powerful tool for probing protein structure and function. While this is often achieved through genetic code expansion, chemical modification of proteins offers a complementary approach. This compound is a precursor to a modified tyrosine residue that can be integrated into synthetic peptides, which can then be ligated to larger protein domains.
Q & A
Basic: What are the key considerations for synthesizing Fmoc-Tyr(3-Methoxy)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
In SPPS, this compound requires careful handling of the methoxy-protected phenolic group. The Fmoc group is acid-labile and removed via piperidine, while the 3-methoxy group remains stable under basic conditions. Key steps include:
- Coupling Efficiency : Use coupling agents like HBTU/HOBt in DMF to minimize racemization .
- Deprotection : Optimize piperidine concentration (20–30% in DMF) to ensure complete Fmoc removal without side reactions .
- Solubility : Dissolve in DMSO or DMF (80–100 mg/mL) to ensure homogeneity during automated synthesis .
- Quality Control : Monitor reaction progress via Kaiser test or LC-MS to verify coupling success .
Basic: How does the 3-methoxy group influence tyrosine’s reactivity and downstream applications?
Methodological Answer:
The 3-methoxy group serves as a stable protecting group, preventing undesired oxidation or sulfation during peptide elongation. Its presence:
- Enhances Stability : Reduces side reactions in basic SPPS conditions compared to unprotected tyrosine .
- Post-Synthetic Modifications : Requires specific deprotection strategies (e.g., TFA cleavage for tBu groups) if further functionalization is needed .
- Structural Impact : Alters peptide conformation and binding affinity, as seen in NMR studies of sulfated tyrosine analogs .
Basic: What are optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer:
- Solid Form : Store at –20°C under inert gas (argon) to prevent moisture absorption and decomposition; stable for 3 years .
- Solution Form : Dissolve in anhydrous DMSO and store at –80°C for ≤6 months; avoid freeze-thaw cycles .
- Quality Checks : Regularly analyze via HPLC to detect degradation (e.g., Fmoc cleavage or methoxy group hydrolysis) .
Advanced: How can researchers resolve contradictions in coupling efficiency between this compound and sterically hindered residues?
Methodological Answer:
Steric hindrance from the 3-methoxy group may reduce coupling rates with bulky residues (e.g., Val, Ile). Mitigation strategies include:
- Extended Coupling Times : 2–4 hours with double coupling cycles .
- Microwave-Assisted Synthesis : Enhances kinetics by heating to 50°C .
- Alternative Activators : Use COMU or Oxyma Pure for improved efficiency in challenging sequences .
Advanced: What analytical techniques are critical for characterizing this compound-containing peptides?
Methodological Answer:
- NMR Spectroscopy : Identify methoxy group integration (δ ~3.8 ppm) and aromatic proton shifts (δ 6.7–7.2 ppm) to confirm regiochemistry .
- LC-MS/MS : Detect side products (e.g., deprotected tyrosine) with a C18 column and 0.1% TFA/acetonitrile gradient .
- MALDI-TOF : Verify molecular weight accuracy (±1 Da) for high-purity peptides .
Advanced: How can researchers optimize deprotection protocols for methoxy-containing peptides without damaging sensitive residues?
Methodological Answer:
- Selective Deprotection : Use TFA cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) to cleave tert-butyl groups while retaining methoxy protection .
- Low-Temperature Cleavage : Reduce to 0–4°C to minimize acidolysis of methoxy groups .
- Post-Cleavage Analysis : Employ RP-HPLC to quantify intact vs. degraded peptides and adjust protocols accordingly .
Advanced: What strategies mitigate methoxy group hydrolysis during prolonged peptide synthesis?
Methodological Answer:
- Anhydrous Conditions : Use molecular sieves in DMF/DMSO and argon-purged reactors .
- Buffered Deprotection : Add 2% v/v 1-hydroxybenzotriazole (HOBt) to piperidine to stabilize the methoxy group .
- Real-Time Monitoring : Implement inline FTIR to detect hydrolysis intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
